N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxy group and a carboxamide group, along with a fluorophenyl and methoxyethyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 2-methoxyethylamine, and 7-methoxybenzofuran-2-carboxylic acid.
Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 7-methoxybenzofuran-2-carboxylic acid in the presence of a suitable catalyst to form the desired benzofuran ring system.
Final Product: The final step involves the reduction of the imine intermediate to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(3-chlorophenyl)-2-methoxyethyl)-7-methoxybenzofuran-2-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of different halogens can affect the compound’s biological activity and chemical reactivity.
N-(2-(3-bromophenyl)-2-methoxyethyl)-7-methoxybenzofuran-2-carboxamide: This compound contains a bromine atom instead of a fluorine atom
N-(2-(3-methylphenyl)-2-methoxyethyl)-7-methoxybenzofuran-2-carboxamide: This compound has a methyl group instead of a fluorine atom. The presence of different substituents can lead to variations in the compound’s activity and selectivity.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-15-8-4-6-13-10-16(25-18(13)15)19(22)21-11-17(24-2)12-5-3-7-14(20)9-12/h3-10,17H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLNJBFEIPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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